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N-[(3-chlorophenyl)methyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide

PXR Nuclear Receptor Pharmacology Structure-Activity Relationship

This compound is the essential meta-chloro reference point in the 1H-1,2,3-triazole-4-carboxamide halogen positional scan. Chlorine position on the N-benzyl ring dictates hPXR pharmacology—meta, ortho, and para regioisomers are not interchangeable due to >30-fold IC₅₀ shifts. Use CAS 1326918-90-4 to benchmark against SPA70 and Compound 2 in standardized TR-FRET binding, inverse agonism, and antagonism assays. The characteristic ³⁵Cl:³⁷Cl isotope pattern (3:1) provides an intrinsic MS marker for LC-MS/MS method development. Procure with compound-specific identity verification—class-level assumptions are invalid.

Molecular Formula C18H17ClN4O
Molecular Weight 340.8 g/mol
CAS No. 1326918-90-4
Cat. No. B6492043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(3-chlorophenyl)methyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide
CAS1326918-90-4
Molecular FormulaC18H17ClN4O
Molecular Weight340.8 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC(=CC=C3)Cl
InChIInChI=1S/C18H17ClN4O/c1-2-13-6-8-16(9-7-13)23-12-17(21-22-23)18(24)20-11-14-4-3-5-15(19)10-14/h3-10,12H,2,11H2,1H3,(H,20,24)
InChIKeyUJEOFFZGARONCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(3-chlorophenyl)methyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1326918-90-4): Chemical Class, Physicochemical Identity, and Research Provenance


N-[(3-chlorophenyl)methyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1326918-90-4) is a synthetic small molecule belonging to the 1H-1,2,3-triazole-4-carboxamide class, with a molecular formula of C₁₈H₁₇ClN₄O and a molecular weight of 340.8 g/mol . This compound features a 1,4-disubstituted 1,2,3-triazole core bearing a 4-ethylphenyl group at the N1 position and an N-[(3-chlorophenyl)methyl] carboxamide moiety at the C4 position. The 1H-1,2,3-triazole-4-carboxamide scaffold has been systematically optimized as a privileged chemotype for targeting the human Pregnane X Receptor (hPXR), yielding highly potent and selective inverse agonists and antagonists with low nanomolar IC₅₀ values in both binding and cell-based assays [1]. The 3-chlorobenzyl substitution pattern distinguishes this compound from its 2-chloro and 4-chloro regioisomers, each of which is also commercially catalogued, enabling systematic structure-activity relationship (SAR) interrogation of halogen position on the benzyl ring.

Why In-Class Triazole-4-carboxamide Substitution Fails: Evidence-Based Barriers to Generic Interchange for CAS 1326918-90-4


Within the 1H-1,2,3-triazole-4-carboxamide chemotype, even minor structural perturbations produce large-magnitude shifts in pharmacological activity. Systematic SAR studies by Li et al. (2022) demonstrate that altering the substituent at the benzylamide position (R₃/R₄ on the phenyl ring) can change hPXR binding IC₅₀ values by over 30-fold and convert cellular activity from potent inverse agonism to complete inactivity [1]. Specifically, the position of halogen substitution on the N-benzyl ring modulates both binding affinity and functional efficacy, with certain regioisomers retaining inverse agonistic/antagonistic activity while others lose all measurable cellular function [1]. This positional sensitivity means that the 3-chlorobenzyl congener cannot be assumed interchangeable with its 2-chloro or 4-chloro analogs, nor with other N-benzyl variants bearing different substitution patterns. Procurement decisions must therefore be guided by compound-specific identity verification and, where available, head-to-head pharmacological profiling rather than class-level assumptions.

Quantitative Differentiation Evidence for N-[(3-chlorophenyl)methyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1326918-90-4) Versus Closest Analogs


Regioisomeric Halogen Position as a Determinant of Predicted hPXR Binding Affinity: 3-Cl vs. 4-Cl Benzyl Congeners

The Li et al. (2022) SAR campaign on 1H-1,2,3-triazole-4-carboxamides provides class-level evidence that the position of substituents on the N-benzyl ring profoundly influences hPXR binding and cellular activity. In Table 3, moving a substituent from the R₃ (4-position) to alternative positions on the right phenyl ring altered binding IC₅₀ from 0.65 μM to >16 μM and eliminated cellular inverse agonism in multiple cases [1]. Applying this SAR framework, the 3-chlorobenzyl substitution in CAS 1326918-90-4 is predicted to occupy a distinct spatial vector within the hPXR ligand-binding domain compared to its 4-chlorobenzyl regioisomer (CAS 1326889-87-5), potentially yielding different binding kinetics, functional efficacy (inverse agonist vs. antagonist vs. silent), and selectivity profiles [1]. No direct head-to-head quantitative comparison between the 3-Cl and 4-Cl benzyl congeners has been published in the peer-reviewed literature as of this analysis.

PXR Nuclear Receptor Pharmacology Structure-Activity Relationship

Carbonyl Amide Linkage Scaffold Differentiation from Sulfonyl-Linked SPA70-Class hPXR Antagonists

The Li et al. (2022) study explicitly compared the carbonyl amide-linked 1H-1,2,3-triazole-4-carboxamide series against the sulfonyl-linked SPA70 chemotype. SPA70 exhibits hPXR binding IC₅₀ = 0.21 ± 0.04 μM, inverse agonist IC₅₀ = 0.022 ± 0.004 μM, and antagonist IC₅₀ = 0.23 ± 0.02 μM [1]. The carbonyl amide series (exemplified by compound 2) showed binding IC₅₀ = 0.65 ± 0.3 μM and antagonist IC₅₀ = 4.1 ± 2 μM, indicating a distinct pharmacological profile with reduced binding affinity but retained inverse agonism [1]. CAS 1326918-90-4, as a carbonyl amide-linked 1H-1,2,3-triazole-4-carboxamide, belongs to this chemically and pharmacologically differentiated scaffold. The replacement of the sulfonyl linkage with a carbonyl amide alters hydrogen-bonding capacity, conformational flexibility, and metabolic stability compared to SPA70 and its direct analogs [1].

PXR Antagonist Scaffold Hopping Medicinal Chemistry

Commercially Defined Purity Specification (95%) and Identity Verification for Reproducible SAR Studies

Vendor technical datasheets for CAS 1326918-90-4 specify a purity of 95% . This purity level is typical for research-grade triazole-4-carboxamide analogs within this chemical series and is consistent with the purity specifications of closely related regioisomers such as the 4-chlorobenzyl analog (CAS 1326889-87-5, also specified at 95%) . For in vitro pharmacological assays, 95% purity is generally adequate; however, for quantitative biochemical studies (e.g., SPR, ITC) or in vivo pharmacokinetic experiments, users should consider orthogonal purity verification (HPLC, LC-MS) or procurement of re-purified material, as the identity and concentration of the remaining 5% impurities are not standardized across vendors or batches.

Chemical Purity Procurement Specification Reproducibility

Positional Isomer Differentiation for Systematic Benzyl Ring Halogen SAR Mapping

The commercial availability of three distinct regioisomers—N-[(2-chlorophenyl)methyl]-, N-[(3-chlorophenyl)methyl]- (CAS 1326918-90-4), and N-[(4-chlorophenyl)methyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1326889-87-5)—enables systematic interrogation of halogen position effects on pharmacological parameters . In related triazole-4-carboxamide SAR studies, the position of halogen substitution on aromatic rings has been shown to alter both target binding affinity and functional selectivity through differential halogen bonding, steric effects, and hydrophobic contacts within the ligand-binding pocket [1]. The 3-chloro isomer places the chlorine atom at the meta position relative to the methylene linker, creating a distinct electrostatic potential surface and molecular shape compared to the ortho (2-Cl) and para (4-Cl) isomers. This positional series is uniquely valuable for computational chemists performing free energy perturbation (FEP) calculations or building 3D-QSAR models, as it provides a controlled set of congeners differing only in halogen placement.

Halogen Bonding Regioisomer Medicinal Chemistry SAR

Molecular Formula and Exact Mass Identity Confirmation: C₁₈H₁₇ClN₄O (MW 340.8) for Analytical Method Development

CAS 1326918-90-4 has a defined molecular formula of C₁₈H₁₇ClN₄O and a molecular weight of 340.8 g/mol (monoisotopic mass: 340.1091 Da for the ³⁵Cl isotopologue) . This exact mass, combined with the distinctive chlorine isotope pattern (³⁵Cl:³⁷Cl ≈ 3:1 ratio producing a characteristic M:M+2 peak pair), provides a highly specific LC-MS signature that distinguishes it from non-chlorinated triazole-4-carboxamide analogs and from brominated or fluorinated congeners. In comparison, the non-halogenated parent scaffold analogs (e.g., those with unsubstituted benzyl groups) lack this isotopic signature entirely, while brominated analogs exhibit a different isotopic pattern (⁷⁹Br:⁸¹Br ≈ 1:1). This mass spectrometric fingerprint enables unambiguous identity confirmation and quantification in complex biological matrices without the need for authentic reference standards of every possible analog.

LC-MS Method Development Molecular Identity Quality Control

Recommended Research Application Scenarios for N-[(3-chlorophenyl)methyl]-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1326918-90-4)


hPXR Ligand-Binding Domain SAR Studies: Halogen Positional Scanning

CAS 1326918-90-4 serves as the meta-chloro reference point in a three-compound halogen positional scan (ortho, meta, para). When assayed in parallel with the 2-chlorobenzyl and 4-chlorobenzyl (CAS 1326889-87-5) regioisomers, this compound enables quantification of how chlorine position on the N-benzyl ring modulates hPXR binding affinity (TR-FRET competitive binding assay), inverse agonism (CYP3A4-luciferase reporter in HepG2 cells), and antagonism (co-treatment with rifampicin at 10 μM) [1]. This systematic approach is directly informed by the SAR strategy employed in Li et al. (2022), where positional variation of substituents on phenyl rings produced IC₅₀ shifts exceeding 30-fold and qualitative changes in functional activity [1].

Carbonyl Amide vs. Sulfonyl Linker Pharmacological Fingerprinting

This compound can be benchmarked against SPA70 (a sulfonyl-linked hPXR antagonist) to quantify the pharmacological divergence between the two triazole-based chemotypes. Using the standardized assay cascade described by Li et al. (2022)—hPXR TR-FRET binding (T0901317 as 100% inhibition control), cell-based inverse agonism (SPA70 at 10 μM as 100% inhibition), and cell-based antagonism (rifampicin at 10 μM as agonist)—researchers can generate a complete pharmacological fingerprint (binding IC₅₀, inverse agonist IC₅₀, antagonist IC₅₀, and maximal efficacy) for CAS 1326918-90-4 and compare it to published SPA70 values (binding IC₅₀ = 0.21 μM; inverse agonist IC₅₀ = 0.022 μM; antagonist IC₅₀ = 0.23 μM) and carbonyl amide class benchmark Compound 2 (binding IC₅₀ = 0.65 μM; inverse agonist IC₅₀ = 0.48 μM; antagonist IC₅₀ = 4.1 μM) [1].

Computational Chemistry: Free Energy Perturbation (FEP) and 3D-QSAR Model Building

The commercial availability of three regioisomeric chlorobenzyl triazole-4-carboxamides (ortho-Cl, meta-Cl as CAS 1326918-90-4, para-Cl as CAS 1326889-87-5) provides an ideal dataset for relative binding free energy calculations. The meta-chloro isomer serves as a critical intermediate data point for FEP perturbation maps connecting ortho→meta→para halogen transformations, enabling computational chemists to validate force field parameters against experimentally measured binding affinities [1]. Additionally, the chlorine isotope pattern (³⁵Cl:³⁷Cl ≈ 3:1) provides an intrinsic mass spectrometric marker for tracking compound integrity during computational validation experiments.

Analytical Method Development and Metabolite Identification Studies

The distinctive chlorine isotopic signature (M:M+2 ≈ 3:1) of CAS 1326918-90-4 makes it particularly suitable as a probe substrate for developing and validating LC-MS/MS methods for triazole-4-carboxamide quantitation in hepatocyte incubation media, microsomal preparations, or plasma [1]. This analytical feature allows the compound to be tracked without radiolabeling, facilitating metabolic stability assays (e.g., human liver microsome t₁/₂ determination) and metabolite identification workflows where the chlorine isotope pattern serves as a unique fingerprint for distinguishing parent compound from non-chlorinated metabolites or matrix interferences.

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